molecular formula C9H6FNO B3274236 6-Fluoro-1H-indole-7-carbaldehyde CAS No. 603309-90-6

6-Fluoro-1H-indole-7-carbaldehyde

Cat. No.: B3274236
CAS No.: 603309-90-6
M. Wt: 163.15 g/mol
InChI Key: ABERBMIXWNNNEE-UHFFFAOYSA-N
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Description

“6-Fluoro-1H-indole-7-carbaldehyde” is a chemical compound with the molecular formula C9H6FNO . It is a solid substance with a molecular weight of 163.15 . It is used as an important raw material and intermediate in organic synthesis, pharmaceuticals, and agrochemicals .


Molecular Structure Analysis

The molecular structure of “this compound” is represented by the InChI code 1S/C9H6FNO/c10-7-2-1-6-3-8 (5-12)11-9 (6)4-7/h1-5,11H . This indicates the presence of 9 carbon atoms, 6 hydrogen atoms, 1 fluorine atom, 1 nitrogen atom, and 1 oxygen atom in the molecule.


Physical and Chemical Properties Analysis

“this compound” is a solid substance . It should be stored at a temperature of -20°C in a sealed storage, away from moisture .

Safety and Hazards

The compound is labeled with the signal word “Warning” and is associated with the hazard statements H315, H319, and H335, indicating that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust, mist, spray, washing skin thoroughly after handling, using only outdoors or in a well-ventilated area, and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

While specific future directions for “6-Fluoro-1H-indole-7-carbaldehyde” are not mentioned in the available resources, the field of indole derivatives is open for further exploration. Their role in multicomponent reactions, their potential in the assembly of pharmaceutically interesting scaffolds, and their wide range of biological activities make them a promising area for future research .

Properties

IUPAC Name

6-fluoro-1H-indole-7-carbaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H6FNO/c10-8-2-1-6-3-4-11-9(6)7(8)5-12/h1-5,11H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ABERBMIXWNNNEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C2=C1C=CN2)C=O)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H6FNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

163.15 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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